2-Propen-1-one, 1-phenyl-3-(thienyl)-

描述

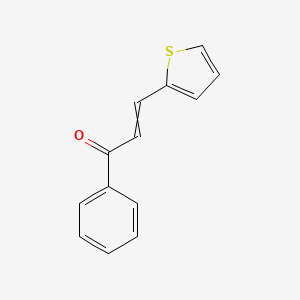

2-Propen-1-one, 1-phenyl-3-(thienyl)- (CAS 106522-00-3), also known as (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, is a chalcone derivative with the molecular formula C₁₃H₁₀OS and a molecular weight of 214.28 g/mol . Its structure features a phenyl group at position 1 and a thienyl (thiophene) substituent at position 3 of the propenone backbone. Key physicochemical properties include:

Chalcones like this compound are α,β-unsaturated ketones with diverse applications in medicinal chemistry, materials science, and photophysics due to their conjugated π-system and reactivity .

属性

IUPAC Name |

1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDDOTFTMZJIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Modifications and Electronic Effects

A. Substituent Effects on Carbonyl Stretching Frequencies The carbonyl (C=O) stretching frequency in chalcones is sensitive to electronic effects from substituents. For 1-phenyl-3-(5-aryl-2-furyl)propenones and 1-phenyl-3-(5-aryl-2-thienyl)propenones, the C=O frequencies in CCl₄ and CHCl₃ solutions range from 1,660–1,685 cm⁻¹, with electron-withdrawing groups (e.g., nitro, chloro) shifting frequencies to higher wavenumbers due to reduced electron density on the carbonyl group .

| Compound Type | C=O Frequency (cm⁻¹) | Solvent | Substituent Example |

|---|---|---|---|

| 1-Phenyl-3-(5-aryl-2-furyl) | 1,670–1,685 | CCl₄ | 4-Nitrophenyl |

| 1-Phenyl-3-(5-aryl-2-thienyl) | 1,660–1,675 | CHCl₃ | 2-Chlorophenyl |

B. Thienyl vs. Furan and Benzodioxolyl Groups

Replacing the thienyl group with furan or benzodioxolyl moieties alters electronic and steric properties:

- 1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones : Exhibit enhanced π-conjugation due to the oxygen atom in furan, improving charge transfer in laser dyes .

- 1-Phenyl-3-(benzodioxolyl)-2-propen-1-one : The benzodioxolyl group increases lipophilicity and anticonvulsant activity (IC₅₀ for urease inhibition: ~21 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。